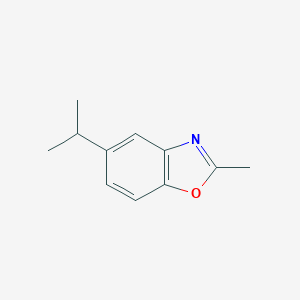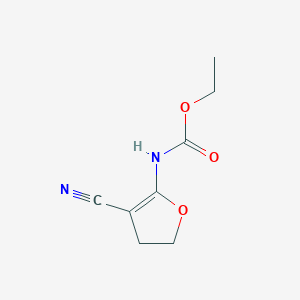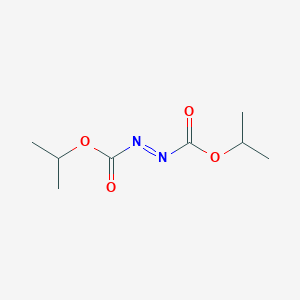![molecular formula C10H10ClFN2O3 B144042 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide CAS No. 135248-51-0](/img/structure/B144042.png)
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, also known as CFNE, is a synthetic compound that belongs to the group of amides. It has gained attention in the scientific community due to its potential as a medicinal compound. CFNE has been studied for its various biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is not fully understood. However, it has been suggested that 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.
Biochemische Und Physiologische Effekte
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. In addition, 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to possess analgesic properties, reducing pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is its potential as a medicinal compound. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been studied for its potential as an anticancer agent. However, one limitation of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is its limited solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide could focus on its potential as a medicinal compound. It could be studied further for its potential as an anti-inflammatory and analgesic agent, as well as its potential as an anticancer agent. Future research could also focus on improving the solubility of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, making it easier to administer in vivo. In addition, the mechanism of action of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide could be further explored, in order to better understand how it exerts its various biochemical and physiological effects.
Conclusion:
In conclusion, 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is a synthetic compound that has gained attention in the scientific community due to its potential as a medicinal compound. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as an anticancer agent. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and the activity of COX-2, and possesses analgesic properties. While 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has potential as a medicinal compound, its limited solubility in water may be a limitation. Future research could focus on improving the solubility of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, as well as exploring its potential as a medicinal compound further.
Synthesemethoden
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-chloro-2-fluoroacetamide with 4-nitrophenylethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been studied for its potential as a medicinal compound. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
135248-51-0 |
|---|---|
Produktname |
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide |
Molekularformel |
C10H10ClFN2O3 |
Molekulargewicht |
260.65 g/mol |
IUPAC-Name |
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H10ClFN2O3/c11-9(12)10(15)13-6-5-7-1-3-8(4-2-7)14(16)17/h1-4,9H,5-6H2,(H,13,15) |
InChI-Schlüssel |
XSVHPYSCEKQSAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)Cl)[N+](=O)[O-] |
Synonyme |
2-chloro-2-fluoro-N-(2-(4-nitrophenyl)ethyl)acetamide N-(2-p-nitrophenethyl)chlorofluoroacetamide pNO2CFA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)


![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)





